molecular formula C21H25ClN2O3S B3457353 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide

Cat. No. B3457353
M. Wt: 421.0 g/mol
InChI Key: GVWRIKVGMXWWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively block the activity of the K2P potassium channel, TASK-1.

Mechanism of Action

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide selectively blocks the activity of the TASK-1 channel by binding to a specific site on the channel protein. This results in the inhibition of potassium ion flux through the channel, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects, including the regulation of pulmonary vascular tone, the modulation of cardiac action potential duration, and the attenuation of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide is its selectivity for the TASK-1 channel, which allows for the precise manipulation of this channel in experimental systems. However, one limitation of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of TASK-1 activity in some experimental settings.

Future Directions

There are several potential future directions for research involving 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide. These include the exploration of its therapeutic potential for the treatment of various diseases, the investigation of its effects on other potassium channels and ion channels in general, and the development of more potent and selective TASK-1 inhibitors. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide could be used in combination with other drugs to enhance its therapeutic effects or to reduce potential side effects.

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide has been used extensively in scientific research to explore the role of the K2P potassium channel, TASK-1, in various physiological and pathological processes. It has been shown to have potential therapeutic applications for the treatment of diseases such as pulmonary hypertension, atrial fibrillation, and chronic pain.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-28(26,27)24(15-16-7-11-18(22)12-8-16)20-13-9-17(10-14-20)21(25)23-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRIKVGMXWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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